molecular formula C17H12O3 B089776 Phenyl 1-hydroxy-2-naphthoate CAS No. 132-54-7

Phenyl 1-hydroxy-2-naphthoate

Cat. No. B089776
CAS RN: 132-54-7
M. Wt: 264.27 g/mol
InChI Key: QHDYIMWKSCJTIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyl 1-hydroxy-2-naphthoate and its derivatives has been explored through various methods. A notable approach involves a four-step sequence for synthesizing complex 2-hydroxy-1-naphthoic acids, which includes Z-selective olefination and oxidative cyclization, demonstrating the compound's synthesis versatility (Nan Ji, Brad M. Rosen, & A. Myers, 2004). Another synthesis method highlights the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by Mn(III) and Ce(IV) salts, offering a new pathway to substituted 2-hydroxy-1-naphthoic acid esters and amides (A. Citterio, L. Pesce, R. Sebastiano, & R. Santi, 1990).

Molecular Structure Analysis

The molecular structure of phenyl 1-hydroxy-2-naphthoate reveals significant insights into its stability and reactivity. Studies on the crystal structure have shown the presence of intramolecular hydrogen bonding, which plays a crucial role in the compound's stability (K. Peters, E. Peters, H. Schnering, G. Bringmann, & O. Schupp, 1995).

Chemical Reactions and Properties

Phenyl 1-hydroxy-2-naphthoate undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, its role in the synthesis of bis-arylides of 3-hydroxy-2-naphthoic acid through reactions involving phosphorus trichloride demonstrates its chemical reactivity (Z. Boruszczak & J. Kraska, 1998). Additionally, the compound's involvement in the photochemical reactions of 1-naphthyl phenylacylates in polyolefin films showcases its photochemical properties and potential applications in material science (W. Gu & R. Weiss, 2000).

Scientific Research Applications

1. Photochemistry and Spectroscopy

  • Application : The conformational stability, infrared spectrum, and photochemistry of Phenyl 1-hydroxy-2-naphthoate (PHN) were studied .
  • Method : The study was conducted using matrix isolation infrared spectroscopy and theoretical computations performed at the DFT (B3LYP)/6-311++G (d,p) level of theory . The compound was isolated in cryogenic argon and N2 matrices, and the conformational composition in the matrices was investigated by infrared spectroscopy .
  • Results : The analysis of the spectra indicated that only the most stable conformer of PHN was present in the as-deposited matrices . The matrices were then irradiated at various wavelengths by narrowband tunable UV light within the 331.7–235.0 nm wavelength range. This resulted in the photodecarbonylation of PHN, yielding 2-phenoxynaphthalen-1-ol, together with CO .

2. Liquid Crystal

  • Application : Phenyl 1-hydroxy-2-naphthoate is used in the field of material science as a liquid crystal .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

3. Drug Discovery

  • Application : Hydroxynaphthoates, including Phenyl 1-hydroxy-2-naphthoate, play an important role in drug discovery and have been used as intermediates for the synthesis of anti-carcinogenic compounds .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

4. Natural Products

  • Application : The 1-hydroxy-2-naphthoate moiety, including Phenyl 1-hydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

4. Natural Products

  • Application : The 1-hydroxy-2-naphthoate moiety, including Phenyl 1-hydroxy-2-naphthoate, has been discovered in natural products such as the cytotoxic compounds 3-hydroxymollugin and 3-methoxymollugin .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Phenyl 1-hydroxy-2-naphthoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

phenyl 1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-11,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDYIMWKSCJTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038876
Record name Phenyl 1-hydroxy-2-naphthoate
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Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester
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Product Name

Phenyl 1-hydroxy-2-naphthoate

CAS RN

132-54-7
Record name Phenyl 1-hydroxy-2-naphthoate
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, phenyl ester
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name Phenyl 1-hydroxy-2-naphthoate
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Record name PHENYL 1-HYDROXY-2-NAPHTHOATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a 500-mL, three-neck, nitrogen-purged flask were added 28.8 g (0.20 mole) of 1-naphthol and 90 mL of toluene. To this stirred slurry was added 26.6 g (0.20 mole) of anhydrous aluminum chloride in portions over five minutes. The temperature of the mixture rose to 40°-50° C. during this addition. The orange slurry was heated to reflux, then 32.0 g (0.204 mole) of phenyl chloroformate was added over a period of 30 minutes. After this addition, the mixture was refluxed for 30 minutes then cooled to 30°-40° C. To the red reaction mixture was added 100 mL of water while holding the temperature at 35°-50° C. This addition is very exothermic initially, and ice bath cooling is used. During addition of the remaining water, the bath is lowered or removed in order to avoid cooling below 35° C. After this addition, 20 mL of 32% hydrochloric acid was added quickly at 35° -50° C. The mixture was stirred for 15 minutes, then the layers are allowed to separate. The lower (aqueous) layer was discarded. The top layer was washed (at 40°-50° C.) successively with: two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of 40°-50° C. water. The solvent was then stripped off under vacuum (150-200 mm) to a pot temperature of 90° C. To the resulting amber liquid was added 120 mL of isopropyl alcohol at 70° C. The solution was cooled slowly to 0°-5° C. After stirring at 0°-5° C. for one hour, the slurry was filtered and the solids washed with three 25-mL portions of 0°-5° C. isopropyl alcohol. The yellow solids were air dried at 40° C. to give 31.5 g (59.7%) of phenyl 1-hydroxy-2-naphthoate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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